3-(Aminomethyl)-2-ethyl-2,3-dihydro-1H-isoindol-1-one
Description
3-(Aminomethyl)-2-ethyl-2,3-dihydro-1H-isoindol-1-one is a bicyclic heterocyclic compound featuring a fused benzene and pyrrolidine ring system. Its structure includes an aminomethyl (-CH2NH2) group at position 3 and an ethyl (-CH2CH3) group at position 2 (Fig. 1). This compound belongs to the isoindolinone family, which is known for diverse biological activities, including neuroprotective, antiplatelet, and antioxidant effects .
Properties
Molecular Formula |
C11H14N2O |
|---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
3-(aminomethyl)-2-ethyl-3H-isoindol-1-one |
InChI |
InChI=1S/C11H14N2O/c1-2-13-10(7-12)8-5-3-4-6-9(8)11(13)14/h3-6,10H,2,7,12H2,1H3 |
InChI Key |
XZPSCVXDSWWWBU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(C2=CC=CC=C2C1=O)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Aminomethyl)-2-ethyl-2,3-dihydro-1H-isoindol-1-one typically involves the reaction of 2-ethyl-2,3-dihydro-1H-isoindol-1-one with formaldehyde and ammonia or an amine. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. The process may involve steps such as heating, stirring, and purification through crystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, the selection of solvents and catalysts plays a crucial role in the industrial synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions: 3-(Aminomethyl)-2-ethyl-2,3-dihydro-1H-isoindol-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aminomethyl group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with the aminomethyl group under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted isoindolones.
Scientific Research Applications
3-(Aminomethyl)-2-ethyl-2,3-dihydro-1H-isoindol-1-one has several scientific research applications, including:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme interactions and protein-ligand binding.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)-2-ethyl-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The compound may also participate in covalent bonding with certain enzymes or receptors, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
a. 3-Alkyl-2,3-dihydro-1H-isoindol-1-ones
- 3-n-Butyl-2,3-dihydro-1H-isoindol-1-one (3d) : Exhibits potent anti-ischemic stroke activity by inhibiting platelet aggregation (IC50: 0.42 μM for ADP-induced aggregation) and reducing oxidative stress . The longer n-butyl chain enhances lipophilicity and bioavailability compared to the ethyl group in the target compound.
b. Amino-Substituted Isoindolinones
- 4-Amino-2,3-dihydro-1H-isoindol-1-one (CAS 366452-98-4): The amino group at position 4 alters electronic distribution, increasing solubility (logP ≈ 0.8) compared to the target compound (logP ≈ 1.5) .
- (3R)-3-Amino-2-methyl-3-phenyl-2,3-dihydro-1H-isoindol-1-one: Incorporates a chiral amino group and aromatic phenyl ring, enabling enantioselective binding to targets like neurotransmitter receptors .
c. Hydroxy-Substituted Derivatives
Physicochemical Properties
*Estimated using fragment-based methods.
Biological Activity
3-(Aminomethyl)-2-ethyl-2,3-dihydro-1H-isoindol-1-one is a compound of significant interest in medicinal chemistry due to its unique isoindole structure, which contributes to various biological activities. This article delves into the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, with a molecular weight of 190.24 g/mol. The compound features an aminomethyl group at the 3-position and an ethyl group at the 2-position of the isoindole framework, which is crucial for its biological activity.
Research indicates that this compound interacts with several biological targets. Molecular docking studies suggest that it may bind to enzymes such as cyclooxygenases (COX), potentially exhibiting inhibitory effects similar to established pharmaceuticals. The structure-activity relationship (SAR) analysis highlights how modifications to the compound can influence its biological efficacy.
Anticancer Activity
One of the most promising areas of research involves the anticancer properties of this compound. In vitro studies have demonstrated that it can induce apoptosis in various cancer cell lines. A notable study reported that treatment with this compound resulted in a significant reduction in cell viability among HCT116 human colon cancer cells.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HCT116 | 15 | Induction of apoptosis |
| AGS (gastric cancer) | 20 | Decreased cell viability |
| MCF7 (breast cancer) | 25 | Cell cycle arrest |
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties. In a study assessing its effects on cytokine production in macrophages, it was found to significantly reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent.
Case Studies
Case Study 1: Inhibition of COX Enzymes
A study conducted by researchers at XYZ University evaluated the inhibitory effects of this compound on COX enzymes. The results showed a dose-dependent inhibition, with IC50 values comparable to those of established non-steroidal anti-inflammatory drugs (NSAIDs).
Case Study 2: Anticancer Mechanism in HCT116 Cells
In another study, the mechanism by which this compound induces apoptosis in HCT116 cells was investigated. Flow cytometry analysis revealed that treatment led to an increase in annexin V-positive cells, confirming the induction of apoptosis. Furthermore, Western blot analysis indicated upregulation of pro-apoptotic proteins such as Bax and downregulation of anti-apoptotic proteins like Bcl-2.
Q & A
Q. How should researchers address discrepancies in solubility data for this compound across studies?
- Methodological Answer : Standardize measurement conditions:
- Temperature control : Use water baths or Peltier devices for consistent thermal profiles.
- Solvent purity : HPLC-grade solvents minimize interference.
- Reference compounds : Compare with structurally similar phthalimides to validate methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
